molecular formula C6H11N3S2 B3116300 3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine CAS No. 215593-26-3

3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine

Cat. No. B3116300
CAS RN: 215593-26-3
M. Wt: 189.3 g/mol
InChI Key: CUPXDLFJQMGVSK-UHFFFAOYSA-N
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Description

3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine is a biochemical compound with the molecular formula C6H11N3S2 and a molecular weight of 189.3 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CC©CSC1=NSC(=N1)N . This notation provides a way to represent the structure of the molecule in a linear format.

Scientific Research Applications

Synthesis and Biological Significance

Thiadiazole derivatives, including compounds like 3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine, are synthesized through various methods, primarily from cyclization reactions of thiosemicarbazone under different conditions. These compounds have been given significant attention due to their pharmaceutical importance, exhibiting biological activity against fungal and bacterial strains (M. Yusuf & P. Jain, 2014).

Pharmacological Activities

Research has highlighted the extensive pharmacological activities of thiadiazole derivatives, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The presence of the toxophoric N2C2S moiety in these compounds contributes to their diverse biological activities, making them significant in the pursuit and design of new drugs (P. Mishra et al., 2015).

Heterocyclic Scaffolds in Medicinal Chemistry

The heterocyclic scaffolds based on 1,3,4-thiadiazoles have been identified as crucial for expressing pharmacological activity, serving as bioisosteres for carboxylic, amide, and ester groups. This enhances pharmacological activity through hydrogen bonding interactions with enzymes and receptors. The diverse pharmacological potential of these derivatives underscores their importance in medicinal chemistry (M. Lelyukh, 2019).

Organic and Medicinal Chemistry Applications

Thiadiazoles serve as key components in organic synthesis and have various applications in pharmaceuticals, acting as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. Their broad spectrum of biological activities and applications in medicinal chemistry highlight their potential in developing new therapeutic agents (M. Asif, 2016).

Future Directions

The future directions for research on 3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine and similar compounds could involve the development of new synthetic protocols for the replacement of substituent atoms or groups at the 3- and 5-positions of the 1,2,4-thiadiazol moiety . This could potentially lead to the production of novel 1,2,4-thiadiazol derivatives with improved activity and selectivity .

properties

IUPAC Name

3-(2-methylpropylsulfanyl)-1,2,4-thiadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S2/c1-4(2)3-10-6-8-5(7)11-9-6/h4H,3H2,1-2H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPXDLFJQMGVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine
Reactant of Route 2
3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine
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Reactant of Route 5
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Reactant of Route 6
3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine

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